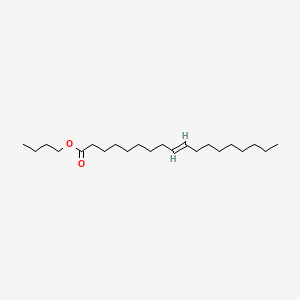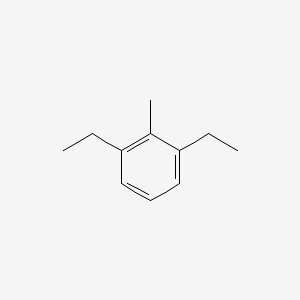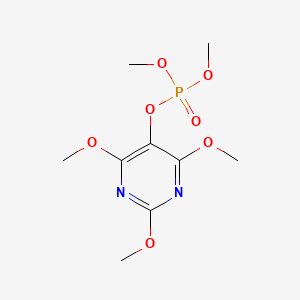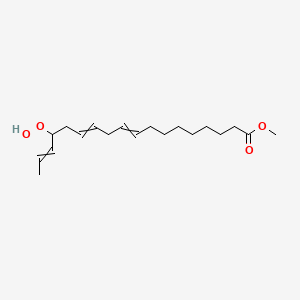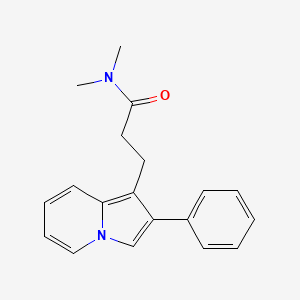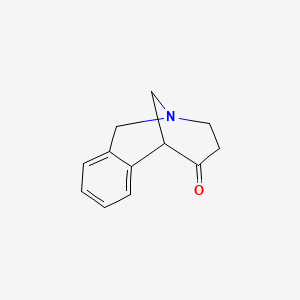
Phloretic acid, 3-alpha-tropanyl ester, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phloretic acid, 3-alpha-tropanyl ester, acetate is a chemical compound with the molecular formula C19H25NO4 and a molecular weight of 331.4061 . This compound is a derivative of phloretic acid, which is known for its phenolic structure and carboxylic acid functional group . The esterification of phloretic acid with 3-alpha-tropanyl and acetate groups results in this unique compound.
Méthodes De Préparation
The synthesis of phloretic acid, 3-alpha-tropanyl ester, acetate involves the esterification of phloretic acid with 3-alpha-tropanyl alcohol and acetic acid. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of pure silica or other catalysts can enhance the reaction efficiency and reduce unwanted by-products .
Analyse Des Réactions Chimiques
Phloretic acid, 3-alpha-tropanyl ester, acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Phloretic acid, 3-alpha-tropanyl ester, acetate has several scientific research applications:
Mécanisme D'action
The mechanism of action of phloretic acid, 3-alpha-tropanyl ester, acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release phloretic acid and 3-alpha-tropanyl alcohol, which can then exert their effects on various biological systems. The phenolic structure of phloretic acid allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
Phloretic acid, 3-alpha-tropanyl ester, acetate can be compared with other similar compounds, such as:
Phloretic acid: The parent compound with a phenolic structure and carboxylic acid group.
3-alpha-tropanyl acetate: An ester derivative of tropanol with similar esterification properties.
Phenylpropanoic acids: A class of compounds with a benzene ring conjugated to a propanoic acid, which includes phloretic acid.
The uniqueness of this compound lies in its combined esterification of phloretic acid and 3-alpha-tropanyl groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
23035-93-0 |
|---|---|
Formule moléculaire |
C19H25NO4 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-(4-acetyloxyphenyl)propanoate |
InChI |
InChI=1S/C19H25NO4/c1-13(21)23-17-8-3-14(4-9-17)5-10-19(22)24-18-11-15-6-7-16(12-18)20(15)2/h3-4,8-9,15-16,18H,5-7,10-12H2,1-2H3/t15-,16+,18? |
Clé InChI |
XOIONEZPIOPZKT-BYICEURKSA-N |
SMILES isomérique |
CC(=O)OC1=CC=C(C=C1)CCC(=O)OC2C[C@H]3CC[C@@H](C2)N3C |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)CCC(=O)OC2CC3CCC(C2)N3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


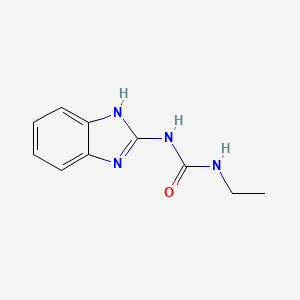
![Silane, trimethyl[(1-methylethyl)thio]-](/img/structure/B14714974.png)
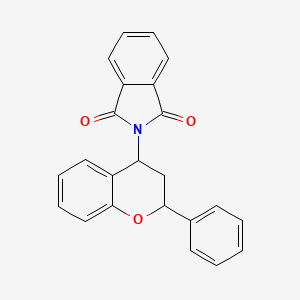

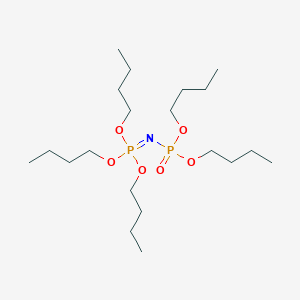
![S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine](/img/structure/B14714987.png)
